molecular formula C25H24N6O3 B8143679 BTK inhibitor 17

BTK inhibitor 17

カタログ番号 B8143679
分子量: 456.5 g/mol
InChIキー: QUYXPVXTKPTPCA-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BTK inhibitor 17 is a useful research compound. Its molecular formula is C25H24N6O3 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Ibrutinib as a Potent BTK Inhibitor in CLL : Ibrutinib effectively inhibits pathways promoting tumor cell activation and proliferation in vivo, particularly in patients with chronic lymphocytic leukemia (CLL) (Herman et al., 2014).

  • Treatment of Hematological Malignancies : BTK inhibition, using agents like Zanubrutinib, is useful in treating hematological malignancies due to its potent activity and selectivity over other tyrosine kinases (Guo et al., 2019).

  • Responses in B-Cell Malignancies : Ibrutinib induces impressive responses in B-cell malignancies by irreversibly binding to the active site of BTK and inhibiting its phosphorylation (Novero et al., 2014).

  • Rapid Sales Growth : BTK inhibitors like ibrutinib have shown potential efficiency in B-cell malignancies, leading to rapid growth in sales (Wen et al., 2020).

  • First-Line Treatment Approval : Ibrutinib has been approved for first-line treatment of CLL since 2016, demonstrating excellent anti-tumor activity (Singh et al., 2018).

  • High Clinical Activity : Ibrutinib shows high clinical activity in B-cell malignancies, especially in chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia (Burger, 2014).

  • Antitumor Activity in Animal Models : BTK inhibitors exhibit antitumor activity in animal models and clinical studies, with high response rates in chronic lymphocytic leukemia and mantle cell lymphoma patients (Hendriks et al., 2014).

  • Arthritis Treatment Potential : CGI1746, a small-molecule Btk inhibitor, suppresses B cell- and myeloid cell-mediated arthritis, blocking B cell proliferation and reducing autoantibody levels (Di Paolo et al., 2011).

  • Single Cell Btk Imaging in Vivo : Optimized near-IR fluorescent agents with Ibrutinib-SiR-COOH can enable single-cell Btk imaging in vivo, aiding in understanding Btk biology in cancer and host cells (Kim et al., 2015).

  • Novel Inhibitors in Clinical Development : Novel BTK inhibitors like ACP-196, ONO/GS-4059, and BGB-3111 are in clinical development for treating lymphoma (Wu et al., 2016).

特性

IUPAC Name

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-2-20(32)30-14-6-7-17(15-30)31-23-21(24(26)27-28-25(23)33)22(29-31)16-10-12-19(13-11-16)34-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15H2,(H2,26,27)(H,28,33)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYXPVXTKPTPCA-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BTK inhibitor 17
Reactant of Route 2
BTK inhibitor 17
Reactant of Route 3
Reactant of Route 3
BTK inhibitor 17
Reactant of Route 4
BTK inhibitor 17
Reactant of Route 5
BTK inhibitor 17
Reactant of Route 6
BTK inhibitor 17

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。